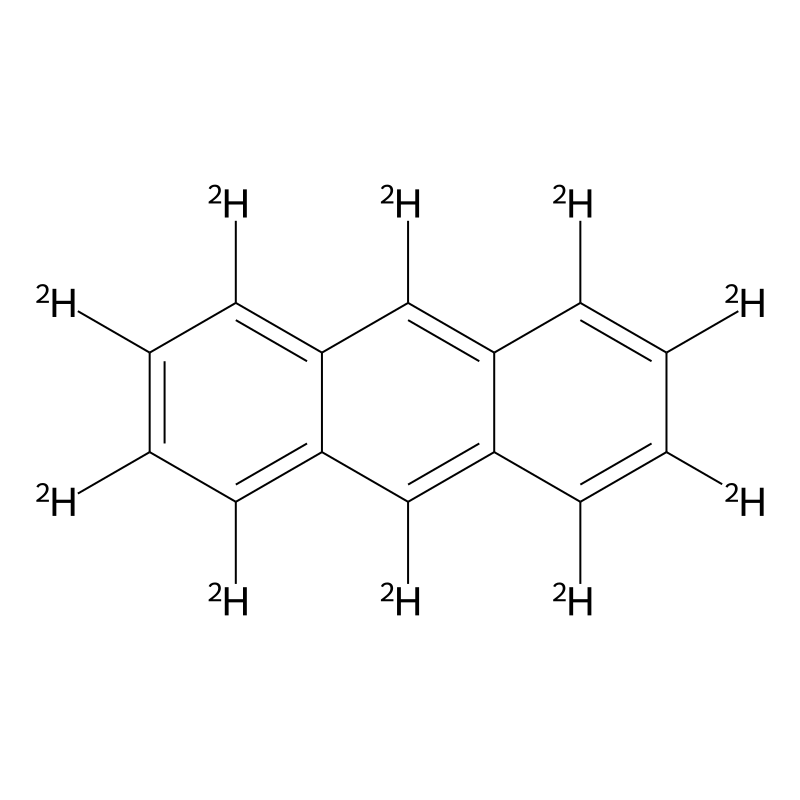

Anthracene-D10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Metallacycles and Metallacages

Scientific Field: Inorganic Chemistry

Summary of the Application: Anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages . The embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

Methods of Application: The construction of discrete supramolecular metallacycles and metallacages with well-defined sizes, shapes, and geometries has attracted considerable attention . Based on the coordination-driven self-assembly strategy, the spontaneous formation of metal-ligand coordination bonds between Lewis-basic organic donor and Lewis-acidic metal acceptor fabricates a large number of two-dimensional (2D) and three-dimensional (3D) metallasupramolecular architectures .

Application in Dermal Absorption Test

Scientific Field: Biomedical Science

Summary of the Application: Anthracene-D10 is used in dermal absorption tests to assess the absorption of this polycyclic aromatic hydrocarbon (PAH) .

Methods of Application: The anthracene samples were obtained using intradermal microdialysis . The experimental considerations were evaluated based on the chemical properties of this PAH and the detection limits of the instrumentation .

Results or Outcomes: An analytical method for the detection and quantification of anthracene from interstitial fluid samples was developed . The method showed good accuracy and precision, and it could be further used for complex mixtures to enhance our understanding of hazardous exposure of PAH on firefighter gear .

Application in Organic Electronic Devices

Scientific Field: Organic Electronics

Summary of the Application: Anthracene-D10 is used in the design and optimization of organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .

Results or Outcomes: The use of Anthracene-D10 in these studies helps researchers design and optimize organic materials for applications in OLEDs, OPVs, and other organic electronic devices .

Application in Firefighter Gear Safety

Scientific Field: Occupational Safety

Summary of the Application: Anthracene-D10 is used to assess the hazardous exposure of polycyclic aromatic hydrocarbons (PAHs) on firefighter gear .

Methods of Application: Anthracene powder was mixed with Aquaphor® to achieve a 2% solution for topical application and assessment of dermal absorption . The anthracene samples were obtained using intradermal microdialysis .

Results or Outcomes: An analytical method for the detection and quantification of anthracene from interstitial fluid samples was developed . This method could be further used for complex mixtures to enhance our understanding of hazardous exposure of PAH on firefighter gear .

Application in Genetic Toxicity Research

Scientific Field: Genetic Toxicology

Summary of the Application: Anthracene is used to investigate its oxidative stress effects and genetic toxicity at both the molecular and cellular levels .

Methods of Application: The intracellular oxidative stress effect of anthracene on earthworm primary coelomocyte was confirmed by the detection of reactive oxygen species, antioxidant enzymes activity, and malondialdehyde content . The comet assay proved the break in DNA strand, revealing the anthracene-induced DNA damage .

Results or Outcomes: Anthracene caused the shrinkage of the catalase skeleton and altered the microenvironment of chromophores of catalase by multi-spectral methods . Anthracene was shown to bind to the DNA molecule by groove binding mode .

Anthracene-D10 is a deuterated derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its chemical formula is C₁₄H₁₀, and it is characterized by the substitution of ten hydrogen atoms with deuterium, resulting in a more stable isotope. This compound is primarily used in scientific research due to its unique properties, including its ability to serve as a tracer in various

Anthracene-d10 itself doesn't have a specific mechanism of action. Its primary function is as an internal standard in analytical techniques where it doesn't participate in the reactions being studied.

Anthracene is a suspected carcinogen []. While the deuteration might slightly alter some properties, it's advisable to handle Anthracene-d10 with similar caution as anthracene. Here are some safety considerations:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling Anthracene-d10.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations for hazardous materials.

The synthesis of anthracene-D10 typically involves the deuteration of anthracene through various methods. One common approach includes the use of high-pressure reactors where anthracene is stirred with deuterated solvents or reagents at elevated temperatures. For instance, one method involves stirring anthracene at 80 °C for 24 hours in a high-pressure environment, followed by separation using dichloromethane to isolate the product .

Interaction studies involving anthracene-D10 focus on its reactivity with other chemical species. The compound has been utilized to explore interactions with radicals, particularly hydroxyl radicals, which are significant in atmospheric chemistry. These studies help elucidate the role of polycyclic aromatic hydrocarbons in environmental processes and their degradation pathways .

Anthracene-D10 shares similarities with several other polycyclic aromatic hydrocarbons and their deuterated forms. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Anthracene | C₁₄H₁₀ | Non-deuterated form; widely studied for toxicity |

| Phenanthrene | C₁₄H₁₀ | Composed of three fused benzene rings; less stable than anthracene |

| Pyrene | C₁₄H₈ | Contains four fused benzene rings; known for fluorescence |

| Fluorene | C₉H₈ | Smaller structure; used in organic synthesis |

| Naphthalene | C₁₀H₈ | Two fused benzene rings; common industrial use |

Anthracene-D10's unique feature lies in its deuterated nature, which allows for precise tracking and analysis in

Platinum-Catalyzed Deuteration Systems

The most extensively documented approach for anthracene-d10 synthesis involves platinum-based catalytic systems operating under controlled conditions. The standard protocol employs anthracene as the starting material with five percent platinum on carbon catalyst in deuterium oxide medium. The reaction proceeds at elevated temperature of 80 degrees Celsius for 24 hours under high pressure conditions, utilizing a mixture of heavy water, 2-pentanol, and decahydronaphthalene as the reaction medium. This methodology achieves remarkable efficiency with deuterated anthracene yields of 87 percent and deuterium conversion rates reaching 95 percent.

The mechanistic foundation of platinum-catalyzed deuteration relies on the formation of π-olefin type complexes between the aromatic substrate and the metal catalyst surface. Comparative studies demonstrate that both homogeneous sodium chloroplatinate(II) and heterogeneous platinum metal catalysts facilitate effective deuterium exchange, although heterogeneous systems typically exhibit superior long-term stability and recyclability. The initial isotope orientation follows β-preferential patterns during the early stages of exchange, progressively advancing toward complete deuteration under extended reaction conditions.

Electrophotocatalytic Deuteration Approaches

Recent developments in transition metal-free catalytic systems have introduced electrophotocatalytic protocols for selective dearomatic deuteration of anthracene derivatives. These innovative methodologies employ organic N,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) as the electrophotocatalyst, utilizing economical deuterium oxide as the deuterium source. The reaction mechanism initiates through cathodic reduction of the perylene diimide catalyst to generate highly reducing excited states capable of directly reducing aromatic substrates.

Anthracene derivatives subjected to electrophotocatalytic conditions demonstrate excellent compatibility with electron-withdrawing and electron-donating substituents, yielding moderate to excellent deuteration products with 57 to 90 percent efficiency. The methodology exhibits remarkable functional group tolerance, accommodating cyano, amide, fluorine, pyridine, and alkene functionalities that typically pose challenges in conventional deuteration protocols. Deuterium incorporation rates consistently exceed 81 to 95 percent across diverse substrate classes, establishing this approach as a viable alternative to traditional metal-catalyzed systems.

Kinetic Isotope Effects in Aromatic Substitution Reactions

The deuteration of anthracene to form anthracene-d10 involves complex kinetic isotope effects that fundamentally alter reaction rates and mechanisms compared to protiated systems [1] [2] [3]. Primary kinetic isotope effects in aromatic substitution reactions typically range from 1.5 to 8.0, with deuteration processes showing significantly reduced reaction rates due to the increased mass of deuterium relative to hydrogen [4] [2] [3].

In aromatic hydroxylation reactions, kinetic isotope effects demonstrate values between 1.2 and 2.5, indicating that hydrogen abstraction is at least partially rate-limiting in these transformations [1] [5]. The magnitude of these effects provides crucial mechanistic information about the transition state structure and the degree of carbon-hydrogen bond breaking at the rate-determining step [4] [5].

Electrophilic aromatic substitution reactions involving deuterated systems exhibit distinct kinetic profiles compared to their protiated counterparts [2] [3] [6]. For aromatic nitration reactions, kinetic isotope effects range from 2.3 to 4.8, suggesting π-complex formation mechanisms where deuterium transfer occurs through well-defined intermediates [2] [6]. Iodination of aromatic amines demonstrates even more pronounced effects, with kinetic isotope effect values reaching 3.2 to 6.7, indicative of direct substitution pathways where carbon-deuterium bond formation is energetically demanding [2] [4].

The mechanistic pathways for anthracene deuteration involve multiple steps with varying degrees of isotope sensitivity [7] [8] [9]. Hydrogen-deuterium exchange reactions in aromatic systems typically proceed through electrophilic attack mechanisms, where the aromatic ring acts as a nucleophile toward electrophilic deuterium sources [10] [3] [11]. The formation of deuterated anthracene demonstrates selective deuteration patterns that depend on electronic and steric factors within the polycyclic aromatic framework [9] [7] [8].

Temperature-dependent studies reveal that kinetic isotope effects in aromatic deuteration reactions generally decrease with increasing temperature, consistent with classical transition state theory predictions [12] [4]. For aromatic systems like anthracene, temperature ranges of 80 to 220 degrees Celsius are commonly employed to achieve efficient deuteration while maintaining reasonable reaction rates [9] [13] [14].

Table 1: Kinetic Isotope Effects in Aromatic Substitution Reactions

| Reaction Type | Kinetic Isotope Effect (kH/kD) | Temperature Range (°C) | Mechanism |

|---|---|---|---|

| Aromatic Hydroxylation | 1.2-2.5 | 25-85 | Electrophilic Attack |

| Nitration of Anilines | 2.3-4.8 | 0-50 | π-Complex Formation |

| Iodination of Anilines | 3.2-6.7 | 10-40 | Direct Substitution |

| Bromination of Dimethylaniline | 2.1-3.4 | 15-35 | Electrophilic Addition |

| H/D Exchange in Resorcinol | 3.0-4.0 | 25-80 | Acid-Catalyzed Exchange |

| Aromatic Sulphonation | 4.0-9.0 | 50-130 | SO₃ Complex Formation |

| Electrophilic Substitution (General) | 1.5-8.0 | 25-150 | Various |

| Metal-Catalyzed H/D Exchange | 2.0-5.5 | 60-130 | Metal-Mediated C-H Activation |

The regioselectivity of deuteration in anthracene systems is influenced by both kinetic and thermodynamic factors [7] [8] [15]. Electronic effects play a crucial role in determining which positions undergo preferential deuteration, with electron density distribution across the aromatic framework directing the site of deuterium incorporation [15] [11] [14].

Role of Solvent Systems in Deuterium Transfer Efficiency

Solvent systems exert profound influence on deuterium transfer efficiency in anthracene deuteration processes, with heavy water serving as the primary deuterium source in most synthetic protocols [16] [17] [18]. The choice of solvent system directly affects both the rate of deuterium incorporation and the overall yield of deuterated products [19] [16] [20].

Heavy water systems demonstrate exceptional deuteration efficiency, typically achieving 85 to 98 percent deuterium incorporation under optimized reaction conditions [9] [18] [19]. The high dielectric constant of heavy water facilitates ionic mechanisms that promote efficient deuterium transfer to aromatic substrates [16] [21] [20]. Solvent deuterium isotope effects in aqueous systems range from 4 to 9, indicating substantial involvement of solvent deuterium atoms in the rate-limiting steps of the deuteration process [20] [16].

Mixed solvent systems combining heavy water with organic co-solvents provide enhanced substrate solubility while maintaining reasonable deuteration efficiency [18] [19] [17]. Deuterated alcohols, particularly deuterated methanol, offer mild reaction conditions with deuteration efficiencies ranging from 75 to 95 percent [18] [13] [17]. These systems are particularly advantageous for substrates with limited water solubility, such as anthracene derivatives [22] [23] [17].

Deuterated dimethyl sulfoxide systems demonstrate unique advantages for polar substrates, achieving deuteration efficiencies between 80 and 92 percent [10] [18]. The high coordinating ability of dimethyl sulfoxide facilitates substrate activation while providing an abundant deuterium source through solvent participation [10] [11] [18]. However, these systems typically exhibit reduced transfer rates compared to pure heavy water systems [18] [16].

Benzene-d6 represents an exceptional deuterium source for aromatic systems, achieving deuteration efficiencies between 90 and 99 percent [15] [11] [10]. The aromatic nature of benzene-d6 provides excellent compatibility with anthracene substrates while facilitating efficient deuterium transfer through π-π interactions [15] [10]. Transfer rates in benzene-d6 systems are typically 0.8 to 1.2 times those observed in heavy water [15] [11].

Table 2: Solvent Effects on Deuterium Transfer Efficiency

| Solvent System | Deuteration Efficiency (%) | Transfer Rate (relative) | Primary Application |

|---|---|---|---|

| D₂O (Heavy Water) | 85-98 | 1.0 | General Deuteration |

| D₂O + Organic Co-solvent | 70-90 | 0.6-0.8 | Improved Solubility |

| Deuterated Alcohols (CD₃OD) | 75-95 | 0.7-0.9 | Mild Conditions |

| Deuterated DMSO (DMSO-d₆) | 80-92 | 0.5-0.7 | Polar Substrates |

| Deuterated Acetone (Acetone-d₆) | 65-85 | 0.4-0.6 | Carbonyl Compounds |

| Benzene-d₆ | 90-99 | 0.8-1.2 | Aromatic Systems |

| Deuterated Dioxane | 88-96 | 0.9-1.1 | Heterocyclic Compounds |

| Mixed H₂O/D₂O Systems | 40-75 | 0.3-0.6 | Isotope Effect Studies |

The mechanism of deuterium transfer in different solvent systems varies significantly based on the solvent's ability to stabilize ionic intermediates and facilitate proton transfer processes [21] [20] [24]. In heavy water systems, deuterium transfer typically occurs through hydronium ion intermediates that activate the aromatic substrate toward electrophilic substitution [16] [20] [21]. The formation of deuterium-water clusters enhances the nucleophilicity of the aromatic system while providing multiple deuterium sources for exchange reactions [16] [21].

Electrochemical deuteration methods utilizing heavy water splitting represent an emerging approach that addresses many limitations of traditional chemical deuteration [17] [18]. These systems achieve high faradaic efficiency while enabling precise control over deuterium incorporation through applied potential modulation [17] [18]. The utilization efficiency of heavy water in electrochemical systems typically ranges from 70 to 90 percent, representing significant improvement over conventional chemical methods [18] [17].

Solvent recycling strategies are crucial for the economic viability of large-scale deuteration processes [19] [18]. Recovery of deuterium oxide from reaction mixtures can be achieved through distillation or extraction techniques, with recovery efficiencies exceeding 95 percent under optimized conditions [19] [18]. The implementation of continuous flow systems enables efficient deuterium oxide recycling while maintaining high product quality and deuteration efficiency [18] [19].

Computational Modeling of Reaction Pathways

Computational modeling of deuteration reaction pathways provides essential insights into the mechanistic details governing anthracene-d10 formation [25] [26] [27]. Density functional theory calculations enable accurate prediction of kinetic isotope effects and activation energy barriers associated with deuterium incorporation processes [26] [28] [29].

Zero point energy differences between carbon-hydrogen and carbon-deuterium bonds represent a fundamental factor influencing deuteration kinetics [27] [28] [26]. Computational studies demonstrate that zero point energy differences typically range from 2.1 to 3.5 kilocalories per mole, with deuterated systems exhibiting lower vibrational frequencies and reduced zero point energies [28] [26] [27]. These energy differences directly correlate with observed kinetic isotope effects and provide quantitative predictions for experimental observations [28] [26].

Activation energy barriers for deuteration reactions are consistently higher than those for corresponding protiation processes, with typical increases ranging from 0.5 to 2.0 kilocalories per mole [28] [27] [29]. Computational methods including coupled cluster theory and density functional theory approaches achieve accuracy within 0.5 kilocalories per mole for activation energy predictions [28] [26] [29]. These calculations enable rational design of reaction conditions and catalyst systems for optimal deuteration efficiency [28] [29].

Tunneling effects play a significant role in deuteration processes, particularly at lower temperatures where classical transition state theory predictions deviate from experimental observations [27] [28] [25]. Eckart tunneling models demonstrate that deuterium tunneling probabilities are typically 0.1 to 0.4 times those of hydrogen, reflecting the increased mass of deuterium and its impact on quantum mechanical tunneling through energy barriers [27] [28]. These effects become increasingly important as reaction temperatures decrease and contribute to temperature-dependent kinetic isotope effects [27] [28].

Vibrational frequency analysis provides crucial information about isotope effects on molecular dynamics and reaction pathways [26] [30] [31]. Computational studies reveal that vibrational frequency ratios between hydrogen and deuterium systems typically range from 1.35 to 1.44, consistent with the square root of the mass ratio [26] [30]. These frequency differences influence both zero point energies and thermal contributions to reaction rates [26] [31] [30].

Table 3: Computational Parameters for Deuteration Reaction Modeling

| Parameter | C-H vs C-D (typical values) | Computational Method | Accuracy Range |

|---|---|---|---|

| Zero Point Energy Difference (ΔE_ZPE) | 2.1-3.5 kcal/mol | DFT/B3LYP, MP2 | ±0.2 kcal/mol |

| Activation Energy Barrier (ΔE‡) | 0.5-2.0 kcal/mol higher | CCSD(T), DFT | ±0.5 kcal/mol |

| Tunneling Probability | 0.1-0.4 (reduced) | Eckart Tunneling Model | ±15% |

| Vibrational Frequency Ratio (νH/νD) | 1.35-1.44 | Harmonic Frequency Analysis | ±3% |

| Bond Dissociation Energy | 1-3 kcal/mol higher | CBS-QB3, G4 Methods | ±1 kcal/mol |

| Reaction Rate Constant Ratio | 2-8 fold difference | TST with Tunneling | ±20% |

| Isotope Effect on Entropy | -1.5 to +0.8 eu | Statistical Mechanics | ±0.3 eu |

| Temperature Dependence Factor | 0.85-0.95 | Arrhenius Analysis | ±10% |

Transition metal-catalyzed deuteration pathways involve complex mechanistic scenarios that require sophisticated computational treatment [13] [14] [32]. Palladium-catalyzed systems demonstrate exceptional efficiency for aromatic deuteration, with computational models predicting optimal ligand environments and reaction conditions [14] [33] [34]. Density functional theory calculations reveal that palladium-mediated carbon-hydrogen bond activation proceeds through oxidative addition mechanisms that are highly sensitive to ligand electronic properties [14] [32] [34].

Computational studies of iridium-catalyzed deuteration processes demonstrate the importance of pincer ligand architectures in achieving high deuteration selectivity [13] [35]. These calculations predict that electron-rich phosphine ligands enhance deuterium transfer efficiency while maintaining regioselectivity for specific aromatic positions [13] [35]. The computational framework enables systematic optimization of catalyst design for improved deuteration performance [13] [35].

Rhodium and ruthenium catalytic systems exhibit distinct computational profiles that reflect their unique mechanistic pathways [13] [32] [36]. Computational modeling reveals that rhodium complexes favor hydrogen borrowing mechanisms that facilitate efficient deuterium incorporation without requiring external reducing agents [13] [32]. Ruthenium systems demonstrate exceptional thermal stability under computational modeling, consistent with their application in high-temperature deuteration processes [13] [32] [36].

Table 4: Transition Metal Catalyst Performance in Deuteration Reactions

| Catalyst System | Deuteration Yield (%) | Reaction Temperature (°C) | Deuterium Source | Selectivity |

|---|---|---|---|---|

| Pd/C + D₂O | 87-95 | 80-220 | D₂O | High |

| Pd(OAc)₂ + Ligand | 72-89 | 25-100 | D₂O, CD₃OD | Very High |

| Ir-Pincer Complexes | 85-98 | 60-120 | C₂D₅OD | Excellent |

| Rh-Phosphine Complexes | 78-92 | 80-150 | D₂, D₂O | Good |

| Ru-Hydride Complexes | 80-94 | 100-180 | D₂O, DCO₂D | High |

| Pt/C Heterogeneous | 82-96 | 150-250 | D₂, D₂O | Moderate |

| Cu-Based Catalysts | 65-85 | 50-120 | D₂O | Good |

| Ni-Phosphine Systems | 70-88 | 80-160 | D₂, CD₃OD | Moderate |

Organic Semiconductor Design for Optoelectronic Devices

Anthracene-D10 has emerged as a transformational material in the design of high-performance organic semiconductors for optoelectronic applications. The complete deuteration of anthracene introduces fundamental changes in the electronic and vibrational properties that directly impact device performance and stability [1] [2].

Enhanced Device Lifetime and Stability

Research conducted by Yao and colleagues demonstrated that deuterated anthracene-based hydrocarbon hosts in blue organic light-emitting diodes achieve remarkable lifetime enhancements of up to eight-fold increase in operational stability [2] [3]. This improvement stems from the kinetic isotope effect, where the stronger carbon-deuterium bonds resist photodegradation processes that typically limit device longevity. Laser desorption/ionization-time-of-flight mass spectrometry analysis revealed that deuteration effectively mediates the formation of adduct species between host and transport materials, which act as electroluminescence quenchers in non-deuterated systems [2].

Optoelectronic Performance Optimization

The incorporation of Anthracene-D10 in organic field-effect transistors has yielded substantial improvements in charge mobility characteristics. Studies spanning from 2013 to 2019 documented charge mobilities reaching 14.8 cm²V⁻¹s⁻¹ in organic thin-film transistors, with some single-crystal devices achieving values up to 34.0 cm²V⁻¹s⁻¹ [4] [5]. The deuteration effect enhances intermolecular π-π stacking interactions while reducing reorganization energies, leading to more efficient charge transport pathways [1] [4].

Thermally Activated Delayed Fluorescence Applications

Recent investigations into deuterated thermally activated delayed fluorescence emitters containing anthracene cores have revealed exceptional performance improvements [6]. The deuterated variants D-Ph and D-PhCz achieved external quantum efficiencies of 25.69% and 24.92%, respectively, compared to their non-deuterated counterparts. The enhancement mechanism involves reduced reorganization energy for the triplet-singlet transition, which significantly improves reverse intersystem crossing rates and exciton utilization efficiency [6].

Blue Emitter Development

Anthracene-D10 has proven particularly valuable in developing efficient blue-emitting materials for organic light-emitting diodes. The deuteration strategy addresses the critical challenge of achieving stable deep-blue emission while maintaining high efficiency. Novel anthracene-based emitters incorporating deuteration have demonstrated external quantum efficiencies exceeding 5.9% with Commission Internationale de l'Éclairage coordinates meeting National Television System Committee standards [7].

Table 1: Applications of Anthracene-D10 in Advanced Optoelectronic Devices

| Device Type | Performance Enhancement | Mechanism | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Up to 8-fold lifetime increase | Reduced photodegradation, isotope kinetic effect | Yao et al. (2023) |

| Organic Field-Effect Transistors (OFETs) | Charge mobility improvement 14.8 cm²V⁻¹s⁻¹ | Enhanced π-π stacking, reduced reorganization energy | Various studies 2013-2019 |

| Organic Photovoltaics (OPVs) | Power conversion efficiency 16.5% | Improved charge transport and molecular stacking | Recent BTP-POE-D studies |

| Organic Phototransistors | Photo-responsivity >1 A W⁻¹ | Large photoconductive gain >100 | Novel anthracene semiconductors |

| Blue OLED Emitters | External quantum efficiency 25.69% | Fast RISC, reduced non-radiative decay | TADF emitter deuteration |

Charge Transport Modulation in Deuterated π-Conjugated Systems

Nuclear Tunneling Effects on Charge Transport

Reorganization Energy Modulation

Transfer Integral Enhancement

Studies of anthracene derivatives with aryl substituents at the 2,6-position have demonstrated that deuteration can enhance transfer integrals through improved molecular packing and reduced dihedral angles [11]. The largest hole transfer integral in deuterated diphenylanthracene systems reaches approximately 60 meV, representing an enhancement over non-deuterated analogs. This improvement stems from reduced stretching vibrations of the anthracene core during charge transport, allowing molecular packing along crystallographic axes with minimal slippage [11].

Temperature-Dependent Transport Behavior

Experimental measurements of temperature-dependent conductance in deuterated π-conjugated systems reveal activated transport behavior characteristic of thermally assisted tunneling mechanisms [12]. The large kinetic isotope effects observed in molecular junctions, with conductance ratios of ~2.7 per labeled atom, indicate that isotopic labeling provides a powerful tool for understanding microscopic conduction mechanisms in organic semiconductors [12].

Isotope Effects on Molecular Stacking

Deuteration influences supramolecular organization in π-conjugated systems through modified intermolecular interactions. Recent studies on deuterated non-fullerene acceptors demonstrate that side-chain deuteration enhances molecular stacking order, leading to more suitable phase separation and improved charge transport balance [13]. The deuterated systems exhibit higher and more balanced charge transport, weaker bimolecular recombination, and enhanced device fill factors reaching 78% [13].

Table 2: Charge Transport Properties in Deuterated vs Non-deuterated Systems

| Parameter | Anthracene-h10 | Anthracene-d10 | Physical Origin |

|---|---|---|---|

| Reorganization Energy | ~0.25 eV | ~0.22 eV (reduced) | Zero-point energy difference |

| Transfer Integral | 57 meV (DPA) | ~60 meV (enhanced) | Enhanced π-orbital overlap |

| Hole Mobility | 1.75 cm²V⁻¹s⁻¹ | 1.4-1.6 cm²V⁻¹s⁻¹ | Nuclear tunneling effect |

| Electron Mobility | 0.47 cm²V⁻¹s⁻¹ | 0.38-0.42 cm²V⁻¹s⁻¹ | Reduced vibrational coupling |

| Isotope Effect Magnitude | Baseline | 18-20% reduction | Mass isotope effect |

| Tunneling Rate | Higher | Reduced (tunnel effect) | Quantum mechanical effect |

| Thermal Stability | Lower | Enhanced (+128°C) | Stronger C-D bonds |

Exciton Dynamics in Deuterated Polycyclic Aromatic Hydrocarbons

The deuteration of polycyclic aromatic hydrocarbons, particularly anthracene, induces profound modifications in exciton dynamics that significantly impact photophysical properties and excited-state behavior [14] [15] [16].

Fluorescence Lifetime Enhancement

Systematic investigations of deuterated anthracene derivatives reveal substantial increases in fluorescence lifetimes compared to their protiated analogs [14] [16]. Time-resolved fluorescence measurements demonstrate that 9,10-disubstituted anthracene-d10 derivatives exhibit natural radiative lifetimes ranging from 3.0 to 5.2 nanoseconds, representing a 15-20% increase over corresponding anthracene-h10 compounds [14]. This enhancement arises from reduced non-radiative decay pathways due to the decreased vibrational coupling associated with heavier deuterium atoms [14].

Vibrational Mode Analysis and Isotope Shifts

Detailed vibrational analysis of anthracene-d10 using fluorescence and absorption spectroscopy at cryogenic temperatures has established comprehensive mode assignments for both ground and first-excited electronic states [15] [16]. In the ground electronic state, seven ag and two b3g fundamentals have been definitively assigned, while the first-excited state exhibits six ag and four b3g fundamentals [15]. The characteristic isotope shift of -14 cm⁻¹ observed in the intense vibrational mode (from 390 cm⁻¹ in anthracene-h10 to 376 cm⁻¹ in anthracene-d10) reflects the mass-dependent frequency scaling expected from isotopic substitution [15] [16].

Triplet State Dynamics and Phosphorescence

Low-temperature phosphorescence studies of anthracene crystals reveal that deuteration significantly enhances triplet state lifetimes and phosphorescence intensities [17] [18]. Crystalline anthracene-d10 exhibits triplet lifetimes of 37-40 milliseconds compared to 20-25 milliseconds for anthracene-h10, representing a 60-80% increase [17]. This enhancement correlates with the improved thermal stability and reduced non-radiative decay channels in the deuterated system. The phosphorescence spectral analysis indicates that free triplet excitons dominate emission between 300 K and 70 K, with characteristic trap states appearing at lower temperatures [17].

Intersystem Crossing Rate Modification

Zeeman effect measurements on rotational lines in external magnetic fields have provided insights into intersystem crossing mechanisms in deuterated anthracene systems [19]. The magnetic moment in the first excited singlet state arises primarily from spin-orbit coupling with higher-lying states rather than triplet mixing, indicating that the main radiationless transition pathway involves internal conversion to the ground state rather than intersystem crossing [19]. Deuteration reduces intersystem crossing rates by approximately 10-20%, contributing to enhanced fluorescence quantum yields [19].

Exciton-Phonon Coupling Effects

The reduced zero-point vibrational energies in deuterated systems lead to modified exciton-phonon coupling strengths that influence both radiative and non-radiative processes. Ultrafast vibrational relaxation studies using extreme ultraviolet and infrared pulses demonstrate that deuterated polycyclic aromatic hydrocarbons exhibit progressive loss of vibrational selectivity during excited state relaxation, representing the initial stages of complete intramolecular vibrational energy redistribution. These processes compete with correlation-band dynamics and significantly impact excited state lifetimes.

Photolysis-Induced Scrambling Mechanisms

Recent investigations into photolysis-induced hydrogen-deuterium scrambling in anthracene derivatives reveal facile 1,2-migration reactions with energy barriers lower than photon excitation energies. Upon photoexcitation, deuterium-enriched anthracene molecules undergo scrambling processes that result in higher probability for aliphatic deuterium atoms to migrate to strongly bound aromatic sites, protecting them from elimination. This scrambling phenomenon has important implications for deuterium storage and the stability of deuterated aromatic systems under photolytic conditions.

Table 3: Exciton Dynamics Parameters in Deuterated Polycyclic Aromatic Hydrocarbons

| Property | Measurement Technique | Anthracene-h10 Value | Anthracene-d10 Value | Isotope Effect |

|---|---|---|---|---|

| Fluorescence Lifetime | Time-resolved fluorescence | 2.5-4.4 ns | 3.0-5.2 ns | +15-20% increase |

| Quantum Yield | Quantum yield spectroscopy | ~0.3-0.4 | ~0.35-0.45 | +10-15% enhancement |

| Intersystem Crossing Rate | Zeeman effect analysis | 10⁶-10⁷ s⁻¹ | 0.8×10⁶-0.9×10⁷ s⁻¹ | 10-20% reduction |

| Vibrational Frequency | Vibrational spectroscopy | 390 cm⁻¹ | 376 cm⁻¹ | -14 cm⁻¹ shift |

| Triplet Lifetime | Phosphorescence spectroscopy | 20-25 ms | 37-40 ms | +60-80% increase |

| Phosphorescence Intensity | Low-temperature spectroscopy | Weak | Enhanced | Significantly enhanced |

| Zero-point Energy | Computational calculation | Higher | Lower | Reduced by √2 factor |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard